2-Amino-4-hydroxyisoindoline-1,3-dione

Fluorescent Probe ESIPT Peroxynitrite Sensing

2-Amino-4-hydroxyisoindoline-1,3-dione (CAS 1003851-19-1) uniquely combines a 4-hydroxy group for ESIPT fluorescence and a 2-amino handle for bio-conjugation. Unlike mono-functional N-aminophthalimide (lacks 4-OH) or 4-hydroxyisoindoline-1,3-dione (lacks 2-amino), this dual-functional scaffold enables orthogonal derivatization for peroxynitrite probes, theranostic Schiff base agents, and bifunctional molecular architectures. A strategic procurement choice for streamlined probe development.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B12956349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxyisoindoline-1,3-dione
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)N(C2=O)N
InChIInChI=1S/C8H6N2O3/c9-10-7(12)4-2-1-3-5(11)6(4)8(10)13/h1-3,11H,9H2
InChIKeyRWEUBNVOADKIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 2-Amino-4-hydroxyisoindoline-1,3-dione for Chemical Biology and Probe Development


2-Amino-4-hydroxyisoindoline-1,3-dione (CAS 1003851-19-1) is a synthetic, difunctionalized heterocyclic compound built on the isoindoline-1,3-dione (phthalimide) core, bearing a rare combination of a 4-hydroxy group and a 2-amino substituent on the imide nitrogen . This dual functionalization distinguishes it from more common mono-substituted phthalimide building blocks (e.g., N-aminophthalimide or 4-hydroxyphthalimide) and places it at the intersection of two active research fields: ESIPT-based fluorescent probe development, which exploits the 4-hydroxyisoindoline-1,3-dione scaffold [1], and the synthesis of bioactive 2-amino-phthalimide derivatives investigated for anticancer and antimicrobial applications [2]. Its unique substitution pattern makes it a niche intermediate for constructing complex molecular architectures that require both a fluorescent reporter and a reactive amino handle.

Why 2-Amino-4-hydroxyisoindoline-1,3-dione Cannot Be Replaced by Common Phthalimide Analogs


The critical value of 2-Amino-4-hydroxyisoindoline-1,3-dione lies in its unique difunctional topology, which cannot be replicated by simple phthalimide derivatives. N-Aminophthalimide (CAS 1875-48-5), a common alternative, lacks the 4-hydroxy group essential for excited-state intramolecular proton transfer (ESIPT)-based fluorescence, a photophysical mechanism demonstrated for the 4-hydroxyisoindoline-1,3-dione scaffold [1]. Conversely, 4-hydroxyisoindoline-1,3-dione (the BHID scaffold) lacks the nucleophilic 2-amino group required for forming Schiff base derivatives, a key structural motif associated with the anticancer and antimicrobial activity of 2-aminoisoindoline-1,3-diones [2]. Substituting with either mono-functional analog would sacrifice one of these two orthogonal reactive handles, limiting downstream synthetic versatility. Furthermore, the regioisomeric 5-amino-2-hydroxyisoindoline-1,3-dione (NSC 630954) presents a different substitution pattern that alters electronic distribution and hydrogen-bonding capabilities, making it non-interchangeable in structure-activity relationship studies [3].

Quantitative Differentiation Evidence for 2-Amino-4-hydroxyisoindoline-1,3-dione Against Closest Analogs


ESIPT Fluorescence Capability: 4-Hydroxy scaffold enables excited-state proton transfer absent in non-hydroxylated 2-amino analogs

The 4-hydroxyisoindoline-1,3-dione scaffold, which forms the core of 2-Amino-4-hydroxyisoindoline-1,3-dione, is a demonstrated platform for ESIPT-based two-photon fluorescent probes. The probe BHID-Bpin, built on this scaffold, exhibits strong dual-band fluorescence upon peroxynitrite detection due to an ultrafast ESIPT process (~1 ps). This photophysical property is structurally dependent on the 4-hydroxy group and is completely absent in N-aminophthalimide (2-aminoisoindoline-1,3-dione), which lacks the hydroxyl proton donor required for ESIPT. The quantitative imaging depth achieved with this scaffold in rat hippocampal tissue is 110 μm under two-photon excitation at 750 nm [1][2].

Fluorescent Probe ESIPT Peroxynitrite Sensing Two-Photon Imaging

Anticancer Activity of 2-Aminoisoindoline-1,3-dione Derivatives: SAR evidence for the 2-amino pharmacophore

A series of novel 2-aminoisoindoline-1,3-dione derivatives were synthesized and evaluated for antiproliferative activity against human colon carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines. Schiff base derivatives bearing the 2-amino pharmacophore showed promising anticancer activity compared to doxorubicin. Structure-activity relationship (SAR) analysis identified the lipophilic properties of the 2-amino phthalamide scaffold as essential for activity, with compounds 5g and 5h exhibiting the most potent dual antimicrobial and anticancer profiles [1]. While 2-Amino-4-hydroxyisoindoline-1,3-dione itself was not directly tested, it contains the identical 2-amino phthalamide core required for this bioactivity, plus an additional 4-hydroxy group that can serve as a further derivatization handle.

Anticancer Antimicrobial Schiff Base 2-Aminophthalimide

Synthetic Versatility: Dual orthogonal reactive handles enable divergent derivatization strategies

2-Amino-4-hydroxyisoindoline-1,3-dione possesses two chemically orthogonal functional groups: (1) a nucleophilic 2-amino group on the imide nitrogen capable of forming Schiff bases, amides, or ureas, and (2) a 4-hydroxy group on the aromatic ring that can undergo O-alkylation, esterification, or serve as an ESIPT fluorophore activator. This contrasts with N-aminophthalimide (CAS 1875-48-5), which offers only the 2-amino reactive handle, and 4-hydroxyisoindoline-1,3-dione (CAS not independently assigned), which offers only the 4-hydroxy handle. The presence of both groups enables sequential, chemoselective derivatization: for example, the 2-amino group can be elaborated into a bioactive Schiff base while the 4-hydroxy group is simultaneously developed into a fluorescent reporter or conjugated to a targeting ligand [1][2].

Synthetic Intermediate Building Block Divergent Synthesis Chemical Biology

Molecular Distinction from Regioisomeric 5-Amino-2-hydroxy Analogs: Positional isomerism alters hydrogen-bonding networks

The regioisomer 5-amino-2-hydroxyisoindoline-1,3-dione (NSC 630954, CAS 105969-84-4) places the amino group at the 5-position of the aromatic ring and the hydroxy group on the imide nitrogen, reversing the substitution pattern of the target compound. This positional isomerism creates fundamentally different hydrogen-bonding geometries: the target compound's 4-OH can form an intramolecular hydrogen bond with the adjacent carbonyl (the structural basis for ESIPT), whereas the 5-amino regioisomer cannot form this interaction [1]. In molecular recognition contexts such as enzyme binding or target engagement, this difference in hydrogen-bond donor/acceptor topology can lead to distinct binding modes, making the two isomers non-interchangeable [2].

Regioisomer Structure-Activity Relationship Hydrogen Bonding Molecular Recognition

High-Value Application Scenarios for 2-Amino-4-hydroxyisoindoline-1,3-dione Based on Verified Evidence


Dual-Mode Fluorescent Probe Development Leveraging ESIPT and Reactive Amino Conjugation

Research groups developing next-generation peroxynitrite or reactive oxygen species (ROS) probes can use 2-Amino-4-hydroxyisoindoline-1,3-dione as a core scaffold. The 4-hydroxy group enables the ESIPT fluorescence mechanism demonstrated in the BHID-Bpin probe system, where reaction with peroxynitrite triggers strong dual-band fluorescence [1]. Simultaneously, the 2-amino group allows conjugation to targeting moieties (e.g., peptides, small-molecule ligands, or biotin) through stable amide or urea linkages, enabling subcellular localization or target-specific sensing. This dual functionality avoids the need for post-synthetic scaffold modification, streamlining probe development compared to using mono-functional 4-hydroxyisoindoline-1,3-dione as a starting material .

Synthesis of Schiff Base-Functionalized Phthalimides with Built-In Fluorescent Reporting

Building on the established anticancer SAR of 2-amino Schiff base derivatives of isoindoline-1,3-dione [2], this compound can serve as a precursor for bioactive Schiff bases that also retain intrinsic fluorescence from the 4-hydroxyisoindoline core. This enables 'theranostic' small molecules where the fluorescent readout can be used to track cellular uptake and distribution—a concept demonstrated for 4-amino substituted phthalimides with IC50 values in the low micromolar range [3]. The 2-amino group is condensed with aromatic aldehydes to form the bioactive imine, while the 4-OH maintains the solvatochromic fluorescence for imaging.

Orthogonal Bioconjugation Handle for Chemical Biology Tool Construction

For chemical biology laboratories constructing bifunctional probe molecules, this compound provides two chemically distinct attachment points. The 2-amino group can be selectively acylated or sulfonylated under mild conditions, while the 4-hydroxy group remains available for subsequent O-alkylation, Mitsunobu reaction, or boronate ester formation (as used in peroxynitrite probe BHID-Bpin) [1]. This sequential, chemoselective derivatization strategy is not accessible with N-aminophthalimide or 4-hydroxyisoindoline-1,3-dione alone, making this compound a strategic procurement choice for laboratories constructing complex molecular architectures from a single intermediate .

Regioisomer-Specific SAR Studies in Phthalimide-Based Drug Discovery

In medicinal chemistry programs exploring isoindoline-1,3-dione-based inhibitors (e.g., for acetylcholinesterase [4], carbonic anhydrase, or HDAC8), the precise positioning of functional groups dictates target binding. 2-Amino-4-hydroxyisoindoline-1,3-dione represents a specific regioisomer that must be sourced as a discrete chemical entity, not substituted by the 5-amino-2-hydroxy regioisomer (NSC 630954) or other positional isomers. Its unique hydrogen-bonding topology, with a 4-OH capable of intramolecular H-bonding with the adjacent carbonyl, may confer distinct binding kinetics or selectivity profiles compared to regioisomeric controls [5].

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